N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride

MAO-B inhibition structure-activity relationship positional isomerism

N-(1-Methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 2044714-10-3) is a synthetic secondary amine belonging to the 2,3-dihydro-1H-inden-1-amine chemotype. It is supplied as the hydrochloride salt for enhanced solid-state stability and research-grade handling.

Molecular Formula C13H20ClNO
Molecular Weight 241.76
CAS No. 2044714-10-3
Cat. No. B2961029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride
CAS2044714-10-3
Molecular FormulaC13H20ClNO
Molecular Weight241.76
Structural Identifiers
SMILESCC(COC)NC1CCC2=CC=CC=C12.Cl
InChIInChI=1S/C13H19NO.ClH/c1-10(9-15-2)14-13-8-7-11-5-3-4-6-12(11)13;/h3-6,10,13-14H,7-9H2,1-2H3;1H
InChIKeyWNHVVXLIJSATQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine Hydrochloride (CAS 2044714-10-3): Procurement-Relevant Identity and Core Physicochemical Profile


N-(1-Methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 2044714-10-3) is a synthetic secondary amine belonging to the 2,3-dihydro-1H-inden-1-amine chemotype. It is supplied as the hydrochloride salt for enhanced solid-state stability and research-grade handling. The compound has the molecular formula C₁₃H₂₀ClNO and a molecular weight of 241.76 g/mol . Its free base (C₁₃H₁₉NO, MW 205.30 g/mol) is a lipophilic molecule with a computed XLogP3 of 2 and a topological polar surface area (TPSA) of 21.3 Ų . This chemotype is structurally related to the clinically validated monoamine oxidase B (MAO-B) inhibitor rasagiline, a 2,3-dihydro-1H-inden-1-amine derivative .

Why In-Class Substitution of N-(1-Methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine Hydrochloride Is Not Advisable Without Comparative Evidence


The 2,3-dihydro-1H-inden-1-amine scaffold is pharmacologically validated as a privileged structure for monoamine oxidase B (MAO-B) inhibition, with benchmark compounds such as rasagiline (IC₅₀ = 0.0500 nM) demonstrating clinical utility . However, MAO-B potency and selectivity within this chemotype are exquisitely sensitive to N-substituent identity, substitution position on the indane ring, and salt form. The primary amine position (1-indanamine vs. 2-indanamine isomer) fundamentally reorients the pharmacophore relative to the MAO-B active site, while the N-(1-methoxypropan-2-yl) substituent introduces a chiral center (at the propan-2-yl carbon) absent in simpler N-alkyl analogs . These structural variables produce divergent potency, selectivity, and physicochemical profiles that cannot be predicted by chemical similarity alone, as evidenced by the >1,000-fold range in MAO-B IC₅₀ values observed among 2,3-dihydro-1H-inden-1-amine derivatives .

Quantitative Differentiation Guide: N-(1-Methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine Hydrochloride vs. Key Analogs


Evidence Item 1: 1-Indanamine vs. 2-Indanamine Positional Isomer — Pharmacophoric and Supplier Differentiation

The target compound N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 2044714-10-3) bears the amine at the 1-position of the indane ring system — the identical substitution pattern found in the clinically proven MAO-B inhibitor rasagiline. In contrast, the positional isomer N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-2-amine (CAS 416861-87-5) places the amine at the 2-position . Within this chemotype, the 1-indanamine scaffold is validated through multiple published series as yielding potent MAO-B inhibition: compounds L4 (IC₅₀ = 0.11 μM), L8 (IC₅₀ = 0.18 μM), L16 (IC₅₀ = 0.27 μM), and L17 (IC₅₀ = 0.48 μM) all share the 1-indanamine core . The 2-indanamine isomer, by contrast, has been explored primarily as an NMDA antagonist scaffold (CHF3381) rather than a direct MAO-B inhibitor, confirming that the amine position fundamentally dictates target engagement class . This positional isomerism is pharmacologically deterministic, not cosmetic. Furthermore, both compounds are available at 95% purity from suppliers , making selection non-trivial and entirely dependent on the amine position required for the intended biological target.

MAO-B inhibition structure-activity relationship positional isomerism medicinal chemistry

Evidence Item 2: N-(1-Methoxypropan-2-yl) vs. N-Isopropyl Substitution — MAO-B Activity and 5-Methoxy Ring Substitution Benchmark

A direct structural analog, 5-methoxy-N-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine (CAS 52372-94-8), carries an N-isopropyl rather than N-(1-methoxypropan-2-yl) substituent and introduces a 5-methoxy group on the indane ring. This analog was tested in the same MAO-B enzymatic assay from the Li et al. publication series and exhibited an MAO-B IC₅₀ of 54,300 nM . By contrast, the most potent N-substituted 2,3-dihydro-1H-inden-1-amine derivatives (lacking ring substitution) in this series achieved MAO-B IC₅₀ values in the range of 110–480 nM, and Selegiline (reference standard) showed comparable potency . The >100-fold potency gap between the 5-methoxy-N-isopropyl analog and the lead unsubstituted 1-indanamine derivatives demonstrates that both ring substitution (5-OCH₃) and N-substituent identity (isopropyl vs. optimized substituents) independently and combinatorially modulate MAO-B potency. The N-(1-methoxypropan-2-yl) substituent on the target compound introduces a methoxy-terminated branched alkyl chain not present in the N-isopropyl analog, providing a structurally distinct vector for exploring MAO-B entrance cavity occupancy while maintaining the unsubstituted indane ring found in potent leads.

MAO-B inhibition N-substituent SAR IC50 comparison selectivity index

Evidence Item 3: Computed Physicochemical Property Differentiation — Hydrochloride Salt vs. Free Base Procurement Considerations

The target compound (CAS 2044714-10-3, MW 241.76 g/mol) is supplied as the hydrochloride salt , while the directly comparable free base N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine (CAS 1019628-86-4, MW 205.30 g/mol) is also commercially available at 95% purity . Hydrochloride salt formation increases molecular weight by 36.46 g/mol (HCl), enhances aqueous solubility (protonated secondary amine, pKₐ ~10–11), and improves long-term solid-state stability by reducing susceptibility to atmospheric CO₂ absorption and oxidative degradation . This is a meaningful procurement differentiator: for in vitro assays requiring DMSO stock solutions, the free base may be preferred for maximal solubility in organic solvents; for aqueous buffer-based assays or long-term compound library storage, the hydrochloride salt provides superior handling characteristics and batch-to-batch consistency in weight-based dispensing.

salt selection aqueous solubility solid-state stability procurement specification

Evidence Item 4: Class-Level Selectivity Benchmarking — MAO-B vs. MAO-A Isoform Differentiation Potential

Selective MAO-B inhibition is the therapeutic rationale for rasagiline and selegiline in Parkinson's disease, and selectivity over MAO-A is a critical differentiator that determines clinical safety (avoidance of tyramine-induced hypertensive crisis). Within the 2,3-dihydro-1H-inden-1-amine chemotype, the Li et al. 2019 study demonstrated that compounds L4, L16, and L17 exhibited MAO-B selectivity comparable to selegiline, while compounds with different substitution patterns showed varying selectivity indices . Rasagiline itself achieves selectivity (MAO-B IC₅₀ = 0.0500 nM vs. MAO-A IC₅₀ = 4–412 nM in rat brain, selectivity ratio ~80–8,240×), demonstrating that the 1-indanamine scaffold is capable of exquisite isoform discrimination . The N-(1-methoxypropan-2-yl) substituent on the target compound introduces a branched methoxyalkyl chain that may occupy the MAO-B entrance cavity differently from the propargyl group of rasagiline, potentially altering the selectivity profile — a hypothesis testable only with this specific compound. The absence of a 5-methoxy ring substituent (which in the N-isopropyl analog was associated with 54,300 nM MAO potency ) maintains the clean indane core needed for unambiguous SAR interpretation.

MAO-B selectivity isoform selectivity index Parkinson's disease neuroprotection

Recommended Application Scenarios for N-(1-Methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine Hydrochloride Based on Established Differentiation Evidence


Scenario 1: MAO-B Lead Optimization SAR Programs Requiring 1-Indanamine Scaffold Integrity

For medicinal chemistry teams conducting structure-activity relationship (SAR) studies on selective MAO-B inhibitors, this compound provides the validated 1-indanamine pharmacophore with a novel N-(1-methoxypropan-2-yl) substituent. Unlike the 2-indanamine positional isomer (CAS 416861-87-5), which is associated with NMDA antagonism rather than MAO-B inhibition, this compound maintains the pharmacophoric amine position essential for MAO-B target engagement . The unsubstituted indane ring avoids the potency-compromising 5-methoxy substitution observed in the N-isopropyl analog (MAO-A IC₅₀ = 54,300 nM) . The compound serves as a scaffold for systematic N-substituent SAR exploration targeting the MAO-B entrance cavity, with benchmark data available from the Li et al. series (lead IC₅₀ range 0.11–0.48 μM) .

Scenario 2: Aqueous-Phase Biochemical Assays Requiring Hydrochloride Salt Handling Properties

For high-throughput screening (HTS) campaigns or biochemical assays conducted in aqueous buffer systems (pH 7.4), the hydrochloride salt form (CAS 2044714-10-3, MW 241.76 g/mol) offers superior aqueous solubility relative to the free base (CAS 1019628-86-4, MW 205.30 g/mol) due to protonation of the secondary amine . This property enables accurate gravimetric dispensing and consistent compound concentration in aqueous media, reducing solvent-induced assay artifacts. The hydrochloride salt also provides enhanced long-term solid-state stability for compound library storage compared to the free base, which may be susceptible to atmospheric CO₂ absorption.

Scenario 3: MAO-B vs. MAO-A Isoform Selectivity Profiling with Novel Chemotype

Researchers investigating isoform-selective MAO inhibition can employ this compound to probe selectivity determinants distinct from the propargylamine mechanism of rasagiline. The N-(1-methoxypropan-2-yl) substituent differs fundamentally from the propargyl group responsible for irreversible MAO-B inhibition in rasagiline (IC₅₀ = 0.0500 nM), and from the N-isopropyl group in the weakly active 5-methoxy analog . This compound enables assessment of whether a methoxyalkyl N-substituent can achieve MAO-B selectivity through reversible, non-covalent interactions with the entrance cavity, potentially avoiding the tyramine interaction risks associated with irreversible inhibitors.

Scenario 4: Computational Chemistry and Cheminformatics Model Building for 2,3-Dihydro-1H-inden-1-amine Derivatives

The computed physicochemical properties of the free base (XLogP3 = 2, TPSA = 21.3 Ų, HBD = 1, HBA = 2, Rotatable Bonds = 4) position this compound within favorable drug-like chemical space (Lipinski rule-of-five compliant). Combined with published MAO-B IC₅₀ data for structurally related 1-indanamine derivatives (0.11–54,300 nM range) , this compound can serve as a test case for 3D-QSAR model validation, molecular docking studies targeting the MAO-B entrance cavity, or machine learning-based activity prediction models trained on the 2,3-dihydro-1H-inden-1-amine chemotype.

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